Cas no 790183-94-7 (2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride)

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride is a chemically synthesized compound featuring a functionalized imidazole core with an ethanolamine side chain, dihydrochloride salt form. This structure enhances solubility and stability, making it suitable for applications in pharmaceutical research and organic synthesis. The presence of the imidazole moiety suggests potential utility as a ligand or intermediate in coordination chemistry and medicinal chemistry. The dihydrochloride salt improves handling and storage properties. Its well-defined molecular architecture allows for precise modifications, facilitating its use in the development of bioactive molecules or catalysts. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride structure
790183-94-7 structure
Product Name:2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride
CAS No:790183-94-7
MF:C7H13N3O
MW:155.197621107101
CID:555078
PubChem ID:28063981
Update Time:2025-10-31

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethanol
    • Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- (9CI)
    • 2-[(1-methylimidazol-2-yl)methylamino]ethanol
    • 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
    • Ethanol,2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-
    • 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol
    • CHEMBL4532905
    • 2-[(1-Methyl-1H-imidazol-2-ylmethyl)-amino]-ethanol
    • 2-([(1-Methyl-1H-imidazol-2-yl)methyl]amino)ethanol, AldrichCPR
    • 790183-94-7
    • AKOS005174971
    • 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol
    • CS-0319420
    • 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride
    • MDL: MFCD08060608
    • Inchi: 1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3
    • InChI Key: CPWWBAFHFQKNFI-UHFFFAOYSA-N
    • SMILES: OCCNCC1=NC=CN1C

Computed Properties

  • Exact Mass: 155.105862047g/mol
  • Monoisotopic Mass: 155.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 50.1Ų

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride Pricemore >>

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Additional information on 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride

Professional Introduction to 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride (CAS No. 790183-94-7)

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride, a compound with the chemical identifier CAS No. 790183-94-7, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular framework of this compound incorporates a 1-methyl-1H-imidazol-2-yl moiety, which is known for its versatile interaction capabilities with biological targets, making it a valuable scaffold for medicinal chemists.

The dihydrochloride salt form of this compound enhances its solubility and stability, which are critical factors in pharmaceutical formulations. These properties make it particularly suitable for use in various biochemical assays and as an intermediate in the synthesis of more complex molecules. The presence of both amine and hydroxyl functional groups provides multiple points for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.

In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. The 1-methyl-1H-imidazol-2-yl group, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. This compound’s potential as an inhibitor or activator of key enzymes has been explored in several preclinical studies, suggesting its utility in treating a variety of therapeutic conditions.

One of the most promising applications of 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride is in the field of immunomodulation. Research indicates that this compound can interact with immune cell receptors, potentially influencing immune responses through mechanisms such as inhibiting cytokine production or modulating T-cell activity. These findings are particularly relevant in the context of developing treatments for autoimmune diseases and chronic inflammatory disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The dihydrochloride salt formation is typically achieved through treatment with hydrochloric acid, which not only improves the compound’s handling characteristics but also enhances its pharmacokinetic properties.

Evaluation of the pharmacological properties of 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes implicated in metabolic disorders, suggesting potential therapeutic benefits in managing conditions such as diabetes and hyperlipidemia. Additionally, preliminary animal models have shown that this compound can modulate neural activity, indicating possible applications in neuropharmacology.

The safety profile of this compound is another critical aspect that has been thoroughly investigated. Acute toxicity studies have shown that it exhibits low toxicity at commonly used doses, making it a promising candidate for further clinical development. However, long-term studies are necessary to fully assess its safety and potential side effects. Pharmacokinetic studies have also provided valuable insights into how the body processes this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride and biological targets. These computational approaches have helped identify key binding sites on target proteins and predict how modifications to the molecular structure might influence its biological activity. Such insights are crucial for optimizing drug candidates before they enter clinical trials.

The future direction of research on this compound includes exploring its potential as a lead molecule for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. Furthermore, advancements in biocatalysis and green chemistry may provide more sustainable methods for synthesizing this compound on an industrial scale.

In conclusion, 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and promising biological activities position it as a valuable tool for both research and therapeutic development. As our understanding of its pharmacological properties continues to grow, so too will its potential applications across multiple therapeutic areas.

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